1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(Pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that combines a pyrimidine ring with a pyrazole ring, featuring an aldehyde functional group at the 4-position of the pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrazole derivative is then reacted with a pyrimidine derivative, often through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products:
Oxidation: 1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(pyrimidin-2-yl)-1H-pyrazole-4-methanol.
Substitution: Derivatives with substituted groups on the pyrimidine ring.
Scientific Research Applications
1-(Pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA synthesis or protein function in microbial or cancer cells.
Comparison with Similar Compounds
1-(Pyridin-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(Pyrimidin-2-yl)-1H-pyrazole-3-carbaldehyde: Aldehyde group at the 3-position of the pyrazole ring.
1-(Pyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde: Pyrimidine ring attached at the 4-position.
Uniqueness: 1-(Pyrimidin-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the pyrimidine and pyrazole rings and the aldehyde group, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-pyrimidin-2-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-6-7-4-11-12(5-7)8-9-2-1-3-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZFJMJCQMKFNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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